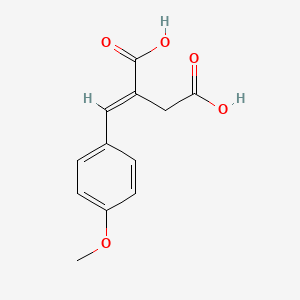
(2e)-2-(4-Methoxybenzylidene)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2e)-2-(4-Methoxybenzylidene)butanedioic acid is an organic compound characterized by the presence of a methoxybenzylidene group attached to a butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-2-(4-Methoxybenzylidene)butanedioic acid typically involves the condensation of 4-methoxybenzaldehyde with butanedioic acid under specific reaction conditions. One common method includes the use of a base catalyst to facilitate the aldol condensation reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2e)-2-(4-Methoxybenzylidene)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the benzylidene group can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
(2e)-2-(4-Methoxybenzylidene)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents in pharmaceutical research.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which (2e)-2-(4-Methoxybenzylidene)butanedioic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed chemical and biological activities. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2e)-2-(4-Methoxybenzylidene)hexanedioic acid
- (2e)-2-(4-Methoxybenzylidene)pentanedioic acid
Uniqueness
(2e)-2-(4-Methoxybenzylidene)butanedioic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its methoxybenzylidene group and butanedioic acid backbone make it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12O5 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]butanedioic acid |
InChI |
InChI=1S/C12H12O5/c1-17-10-4-2-8(3-5-10)6-9(12(15)16)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)(H,15,16)/b9-6+ |
InChI Key |
HZRZZPNSLQASGS-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\CC(=O)O)/C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















